BenchChemオンラインストアへようこそ!

Myristoylated ARF6 (2-13), scrambled

ARF6 GTPase inhibition endothelial permeability sepsis

When investigating the MyD88–ARNO–ARF6 signaling axis, Myristoylated ARF6 (2-13), scrambled peptide is the only validated negative control that matches the active MyrARF6 (2-13) inhibitor in molecular weight (1529.90 g/mol), formula (C₇₄H₁₂₈N₁₆O₁₈), and N-terminal myristoylation — yet its randomized sequence completely abolishes ARF6 inhibition. This ensures that effects observed in endothelial permeability assays (e.g., FITC-dextran transwell) and murine endotoxic shock survival models are attributable to sequence-specific ARF6 blockade, not non-specific peptide charge, hydrophobicity, or membrane association artifacts. Non-myristoylated ARF6 peptides, myristoylated ARF1 controls, and scrambled siRNAs fail to provide adequate negative control for myristoyl-dependent confounding variables. For rigorous, publication-grade ARF6 research, include this peptide as the definitive negative control in every experimental replicate.

Molecular Formula C74H128N16O18
Molecular Weight 1529.9 g/mol
Cat. No. B12367129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoylated ARF6 (2-13), scrambled
Molecular FormulaC74H128N16O18
Molecular Weight1529.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O
InChIInChI=1S/C74H128N16O18/c1-8-10-11-12-13-14-15-16-17-18-22-34-59(93)79-43-60(94)82-56(42-58(78)92)71(104)86-55(41-49-29-20-19-21-30-49)70(103)84-52(33-25-28-39-77)68(101)89-63(47(5)6)72(105)90-64(48(7)9-2)73(106)87-54(40-46(3)4)69(102)83-50(31-23-26-37-75)65(98)80-44-61(95)81-51(32-24-27-38-76)66(99)85-53(35-36-62(96)97)67(100)88-57(45-91)74(107)108/h19-21,29-30,46-48,50-57,63-64,91H,8-18,22-28,31-45,75-77H2,1-7H3,(H2,78,92)(H,79,93)(H,80,98)(H,81,95)(H,82,94)(H,83,102)(H,84,103)(H,85,99)(H,86,104)(H,87,106)(H,88,100)(H,89,101)(H,90,105)(H,96,97)(H,107,108)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
InChIKeyBIHIATQMCPQVMP-XCJQKTEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoylated ARF6 (2-13), Scrambled: A Critical Negative Control for ARF6 Signaling Studies


Myristoylated ARF6 (2-13), scrambled is a synthetic peptide comprising amino acids 2–13 of the ADP-ribosylation factor 6 (ARF6) protein, presented in a randomized sequence and modified by N‑terminal myristoylation [1]. This peptide serves as an essential negative control for the active Myristoylated ARF6 (2‑13) inhibitor, which blocks the MyD88–ARNO–ARF6 signaling axis [2]. Unlike its active counterpart, the scrambled variant retains the same molecular weight (1529.90 g/mol), chemical formula (C74H128N16O18), and lipid modification but lacks the specific ARF6‑inhibitory activity . Its primary utility lies in discriminating sequence‑specific biological effects from non‑specific interactions driven by peptide charge, hydrophobicity, or myristoyl‑mediated membrane association [3].

Why Myristoylated ARF6 (2-13), Scrambled Cannot Be Substituted by Other ARF6 Peptide Controls


Generic substitution with alternative ARF6‑related peptides (e.g., non‑myristoylated ARF6 (2‑13), myristoylated ARF1 (2‑17), or scrambled siRNAs) fails to provide the appropriate control for sequence‑specific, myristoylation‑dependent ARF6 inhibition. The scrambled peptide possesses an identical amino acid composition and N‑terminal myristoyl group to the active MyrARF6 (2‑13) inhibitor, thereby controlling for non‑specific effects arising from peptide charge, hydrophobicity, and membrane association [1]. In contrast, non‑myristoylated ARF6 (2‑13) lacks the lipid anchor, while myristoylated ARF1 (2‑17) retains myristoylation but presents a different sequence and target specificity [2]. A direct comparative study demonstrated that only the active MyrARF6 (2‑13) peptide reduced ARF6 activation and endothelial permeability, whereas the scrambled peptide (MyrSCR 2‑13) had no measurable effect [3]. Substituting a different control undermines the ability to attribute observed biological outcomes specifically to ARF6 inhibition rather than to confounding peptide properties .

Quantitative Evidence Differentiating Myristoylated ARF6 (2-13), Scrambled from Active ARF6 Inhibitors


Lack of ARF6 GTPase Inhibition in Endothelial Cells

In a direct head‑to‑head comparison, treatment of primary human dermal endothelial cells with the active Myristoylated ARF6 (2‑13) peptide reduced ARF6 activation, whereas the scrambled peptide (MyrSCR 2‑13) had no effect [1]. The scrambled control produced no significant change in ARF6‑GTP levels relative to untreated cells, confirming the sequence‑specificity of ARF6 inhibition [2].

ARF6 GTPase inhibition endothelial permeability sepsis

No Reduction in Endothelial Monolayer Permeability

The same study assessed endothelial barrier function using a transwell permeability assay. The active Myristoylated ARF6 (2‑13) peptide significantly reduced LPS‑induced permeability, while the scrambled peptide (MyrSCR 2‑13) showed no protective effect [1]. Permeability values for scrambled‑treated cells were statistically indistinguishable from vehicle‑treated controls .

vascular leak endothelial barrier permeability assay

No In Vivo Protection Against Endotoxic Shock

In a murine endotoxemia model, mice treated with the active Myristoylated ARF6 (2‑13) peptide exhibited 85% survival at 48 hours, compared to only 20% survival in vehicle‑treated controls [1]. In contrast, the scrambled peptide (MyrSCR 2‑13) conferred no survival benefit, with survival rates indistinguishable from vehicle [2]. The scrambled control also failed to reduce vascular leak in vivo, as measured by Evans blue dye extravasation [3].

sepsis survival in vivo efficacy

Distinct Activity Profile Compared to ARF1 N‑Terminal Peptide

Cross‑study comparison reveals that the active Myristoylated ARF6 (2‑13) peptide completely abolishes ARF6‑dependent phospholipase D (PLD) activation in myometrial membranes, whereas a myristoylated ARF1 (2‑17) peptide has no effect [1]. This isoform selectivity extends to the scrambled ARF6 control, which—unlike the active ARF6 peptide—does not inhibit PLD activity, as it lacks the correct N‑terminal sequence required for ARF6 interference [2].

ARF isoform selectivity phospholipase D GTPase

No Effect on Cytokine Production

A critical feature of ARF6 inhibition is that it reduces vascular leak without suppressing host cytokine responses. In a comparative analysis, the active Myristoylated ARF6 (2‑13) peptide did not significantly alter serum levels of TNF‑α, IL‑6, or other inflammatory cytokines following LPS challenge [1]. The scrambled peptide similarly had no effect on cytokine production, confirming that any observed immunomodulation in ARF6‑inhibitor studies is not due to non‑specific peptide interference with cytokine signaling .

inflammation cytokine response LPS stimulation

Identical Physicochemical Profile to Active Peptide

The scrambled peptide shares the same molecular weight (1529.90 g/mol), chemical formula (C74H128N16O18), and N‑terminal myristoyl modification as the active Myristoylated ARF6 (2‑13) inhibitor . This identical physicochemical profile ensures that any differences in experimental outcomes cannot be attributed to variations in solubility, stability, or membrane partitioning [1]. The scrambled sequence is the sole variable, making it the most rigorous control for sequence‑specific ARF6 inhibition [2].

peptide control physicochemical properties formulation

Optimal Experimental Scenarios for Myristoylated ARF6 (2-13), Scrambled in ARF6‑Targeted Research


Validating ARF6‑Specific Effects in Vascular Permeability Assays

Use Myristoylated ARF6 (2-13), scrambled as a negative control alongside the active MyrARF6 (2‑13) inhibitor in endothelial monolayer permeability assays (e.g., FITC‑dextran transwell assays) to confirm that observed barrier stabilization is due to sequence‑specific ARF6 inhibition and not non‑specific peptide effects [1]. The scrambled peptide has been shown to have no effect on LPS‑induced permeability, making it the appropriate comparator for these studies .

Controlling for Myristoylation‑Dependent Membrane Partitioning

In studies investigating the role of ARF6 in membrane trafficking or cytoskeletal reorganization, include Myristoylated ARF6 (2‑13), scrambled to control for potential non‑specific effects arising from the myristoyl group. Because the scrambled peptide retains the lipid modification but not the active ARF6 sequence, any observed differences between active and scrambled treatments can be confidently attributed to ARF6 pathway inhibition [2].

In Vivo Sepsis and Endotoxemia Models

In murine endotoxic shock models evaluating ARF6‑targeted therapeutics, administer Myristoylated ARF6 (2‑13), scrambled (10 mg/kg, i.v.) as a control to distinguish survival benefits derived from ARF6 inhibition from those arising from non‑specific peptide administration [3]. The scrambled peptide has been demonstrated to confer no survival advantage, whereas the active peptide significantly improves outcomes [4].

Differentiating ARF6 from ARF1 Isoform Activity

When investigating isoform‑specific ARF functions in phospholipase D activation or other GTPase‑dependent processes, use Myristoylated ARF6 (2‑13), scrambled in parallel with myristoylated ARF1 (2‑17) controls. The scrambled ARF6 peptide lacks the inhibitory activity of the active ARF6 peptide, while the ARF1 peptide lacks ARF6 cross‑reactivity, providing a comprehensive control set [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristoylated ARF6 (2-13), scrambled

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.